molecular formula C18H26O4 B039960 Capsiate CAS No. 205687-01-0

Capsiate

Cat. No.: B039960
CAS No.: 205687-01-0
M. Wt: 306.4 g/mol
InChI Key: ZICNYIDDNJYKCP-SOFGYWHQSA-N
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Description

Capsiate is a nonpungent analogue of capsaicin, primarily found in the nonpungent red pepper cultivar known as CH-19 Sweet. Unlike capsaicin, which is known for its spicy flavor, this compound does not produce a burning sensation. This compound has garnered significant interest due to its potential health benefits and applications in various fields .

Mechanism of Action

Target of Action

Capsiate, a non-pungent capsaicin analogue, is known to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) receptors . The activation of TRPV1 receptors is known to stimulate the sympathetic nervous system .

Mode of Action

This is because this compound cannot reach the TRPV1 oral cavity receptors due to structural differences from capsaicin . Both capsaicin and capsinoids activate trpv1 receptors in the same manner .

Biochemical Pathways

This compound is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . Vanillyl alcohol is generated by the enzymatic reduction of vanillin, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme involved in lignin synthesis . The this compound biosynthetic pathway emerged before the acquisition of the pAMT-encoding gene, which was the final trigger for capsaicin biosynthesis .

Pharmacokinetics

Purified extracts of sweet chili pepper containing capsinoids have been extensively studied through rigorous safety tests, including evaluation of chronic toxicity, reproduction, genotoxicity, and teratology in animals, as well as single oral administration and pharmacokinetics in humans .

Result of Action

This compound induces apoptosis in tumoral cells, which is preceded by an increase in the production of reactive oxygen species and a subsequent loss of mitochondria transmembrane potential . These properties were retained in simplified synthetic analogues of natural capsiates, one of which showed powerful chemopreventive activity .

Action Environment

The content evolution of capsinoids, including this compound, will vary depending on each fruit’s genotype, as well as on environmental conditions . For example, the this compound accumulation patterns over the development of the fruit have been related to the capsaicinoids accumulation patterns in the same samples of the four varieties of pepper .

Biochemical Analysis

Biochemical Properties

Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . The enzyme cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of vanillin to vanillyl alcohol during this compound biosynthesis . This process is more prevalent in the mature red fruit placental extract than in the immature green fruit placental extract .

Cellular Effects

This compound and its dihydroderivative, dihydrothis compound, have been shown to inhibit vascular endothelial growth factor (VEGF)–induced proliferation, chemotactic motility, and capillary-like tube formation of primary cultured human endothelial cells . They also block VEGF-induced endothelial permeability and loss of vascular endothelial (VE)–cadherin–facilitated endothelial cell-cell junctions .

Molecular Mechanism

This compound exerts its effects at the molecular level by suppressing VEGF-induced activation of Src kinase and phosphorylation of its downstream substrates, such as p125 FAK and VE-cadherin . It does this without affecting autophosphorylation of the VEGF receptor KDR/Flk-1 . In vitro kinase assay and molecular modeling studies revealed that this compound inhibits Src kinase activity via its preferential docking to the ATP-binding site of Src kinase .

Temporal Effects in Laboratory Settings

The effects of this compound on endurance performance have been studied over time in laboratory settings . For example, male BALB/c mice orally given this compound (10 mg/kg) were able to keep swimming longer before exhaustion than the control mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, one study explored the effects of 10 mg/kg of this compound on swimming endurance in mice . The consumption of 10 mg/kg of this compound enhanced endurance performance, largely attributed to the increase in fatty acid utilization .

Metabolic Pathways

This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . The potent biological effects of this compound are intimately related to these metabolic pathways .

Subcellular Localization

Capsaicinoid-related genes, which could be involved in this compound biosynthesis, were found to be most highly expressed in the placenta of chili pepper fruits

Preparation Methods

Synthetic Routes and Reaction Conditions: Capsiate can be synthesized from capsaicin through a lipase-catalyzed dynamic transacylation process. This method involves the acylation of vanillyl alcohol with nonanoic acid in the presence of lipase, which acts as a catalyst. The reaction is typically carried out in n-hexane at 70°C .

Industrial Production Methods: Industrial production of this compound involves the enzymatic synthesis method mentioned above. This method is preferred due to its efficiency and the ability to produce this compound in significant quantities. The process involves the direct conversion of capsaicin to this compound without the need for separate preparation of the acyl donor .

Chemical Reactions Analysis

Types of Reactions: Capsiate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically require nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield vanillic acid derivatives, while reduction can produce vanillyl alcohol derivatives .

Scientific Research Applications

Capsiate has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s nonpungent nature makes it unique among capsaicinoids, allowing for its use in applications where the burning sensation of capsaicin would be undesirable. Its ability to activate TRPV1 receptors without causing discomfort makes it a valuable compound for research and therapeutic purposes .

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNYIDDNJYKCP-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174575
Record name Capsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205687-01-0
Record name Capsiate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205687-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsiate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPSIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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